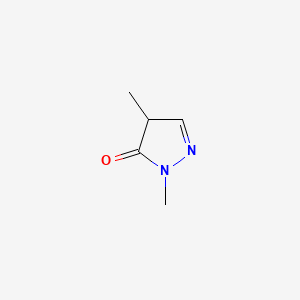
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl-: is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.1298 g/mol . It is also known by other names such as 2-Pyrazolin-5-one, 1,3-dimethyl- and 1,3-Dimethyl-5-pyrazolinone . This compound is part of the pyrazolone family, which is known for its diverse range of biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- typically involves the reaction of 1,3-dimethyl-2-pyrazolin-5-one with various reagents under controlled conditions . One common method includes the diazotization of 2,4-dimethylbenzenamine followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5-one .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride .
Substitution: Substitution reactions are common, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or amines .
Scientific Research Applications
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the TGF-β2/SMAD signaling pathway, which plays a role in fibrosis and cell proliferation . Additionally, it can inhibit the nuclear translocation of SMADs and affect other non-SMAD pathway proteins, such as ERK1/2 and JUN .
Comparison with Similar Compounds
Similar Compounds
- 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-
- 2,4-dihydro-2,4,5-trimethyl-3H-pyrazol-3-one
- 1,3,4-trimethyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- is unique due to its specific molecular structure and chemical properties . Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
3310-38-1 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2,4-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C5H8N2O/c1-4-3-6-7(2)5(4)8/h3-4H,1-2H3 |
InChI Key |
MXOJCJMABJVNNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=NN(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
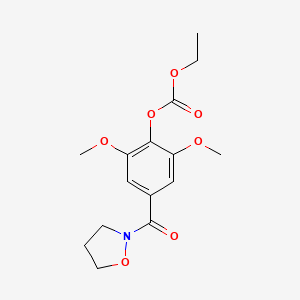
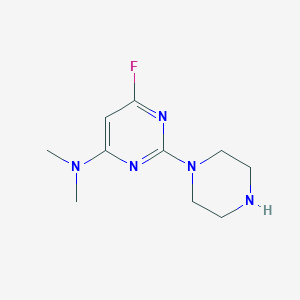

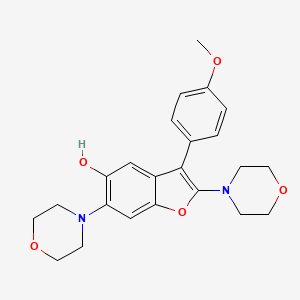
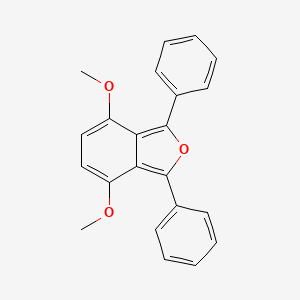
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
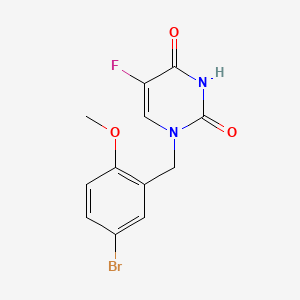

![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
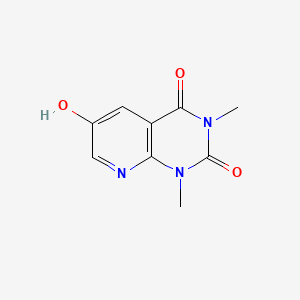
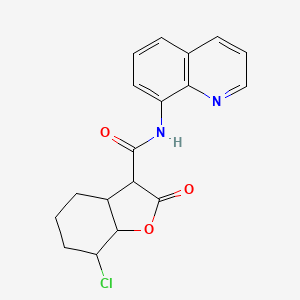
![9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-](/img/structure/B15214614.png)
